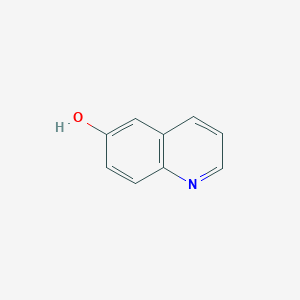

6-Hydroxyquinoline

Description

Overview of Quinoline Derivatives in Academic Contexts

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a foundational scaffold in medicinal chemistry. rsc.orgdoi.org This "privileged structure" is a key component in a vast number of natural and synthetic compounds with a broad spectrum of pharmacological activities. doi.orgnih.gov In academic and industrial research, quinoline derivatives are extensively investigated for their therapeutic potential across numerous disease areas. orientjchem.orgnih.gov

The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse array of chemical entities. orientjchem.org Researchers have explored these derivatives as potential agents for treating cancer, microbial infections, malaria, and inflammatory conditions. rsc.org The ability of the quinoline nucleus to interact with biological targets, such as enzymes and receptors, is a central theme in its ongoing investigation. ontosight.ai For instance, quinoline-based compounds have been developed as inhibitors of protein kinases, reverse transcriptase, and tubulin polymerization, highlighting their relevance in anticancer and antiviral research. tubitak.gov.tr Furthermore, the structural framework of quinoline is present in numerous approved drugs, which continually inspires the design and synthesis of new analogues with improved properties. rsc.orgnih.govbohrium.com

The following table provides a summary of the diverse biological activities associated with the quinoline scaffold, reflecting its importance in academic research.

| Biological Activity | Description | Key Applications |

| Anticancer | Inhibition of cancer cell growth, invasion, and migration; induction of apoptosis. orientjchem.org | Development of novel chemotherapeutic agents. |

| Antimicrobial | Activity against a wide range of bacteria and fungi. rsc.org | Discovery of new antibiotics to combat drug resistance. |

| Antimalarial | Efficacy against Plasmodium parasites, the causative agents of malaria. doi.orgbohrium.com | Synthesis of drugs like chloroquine and mefloquine. |

| Anti-inflammatory | Modulation of inflammatory pathways. rsc.orgnih.gov | Investigation for treating chronic inflammatory diseases. |

| Antiviral | Inhibition of viral replication, including against HIV. rsc.orgtubitak.gov.tr | Development of new antiviral therapies. |

Significance of the Hydroxyl Group at the C-6 Position

The introduction of a hydroxyl (-OH) group at the C-6 position of the quinoline ring, forming 6-hydroxyquinoline, significantly influences the molecule's chemical and biological properties. ontosight.ai This substitution is not merely an addition but a strategic modification that can enhance or alter the compound's interaction with biological systems. The hydroxyl group, being a hydrogen bond donor and acceptor, can establish crucial interactions with amino acid residues in target proteins, thereby affecting the binding affinity and specificity of the molecule.

The properties imparted by the C-6 hydroxyl group are summarized below:

| Property | Influence on this compound |

| Hydrogen Bonding | Can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. |

| Chelating Properties | The quinoline nitrogen and the hydroxyl oxygen can participate in the chelation of metal ions, a property relevant in the study of metalloenzymes. ontosight.ai |

| Electronic Effects | Modulates the electron density of the aromatic system, affecting reactivity and potential for further chemical modification. |

| Site for Conjugation | The C-6 hydroxyl group provides a reactive site for creating larger, more complex molecules with tailored properties. mdpi.com |

Historical Perspectives on this compound Investigations

The history of quinoline itself dates back to 1834, when it was first isolated from coal tar. rsc.orgresearchgate.net The study of quinoline alkaloids, such as quinine, which was isolated from Cinchona bark in 1820, played a pivotal role in the development of antimalarial therapies and spurred broader interest in this class of compounds. nih.gov

Investigations into specific hydroxylated derivatives like this compound are part of the larger, systematic exploration of the quinoline scaffold that intensified throughout the 20th century. Early research was often focused on understanding the fundamental chemistry of these derivatives and developing synthetic methods. The Skraup synthesis and its modifications are classic methods for producing quinolines, and later adaptations, including microwave-assisted reactions, have been applied to synthesize hydroxylated quinolines like this compound from precursors such as glycerol and p-aminophenol. researchgate.net

The discovery of the broad biological activities of quinoline derivatives, such as the antibacterial effects of the quinolones in the mid-20th century, further motivated the synthesis and evaluation of a wide range of analogues, including those with hydroxyl substitutions. acs.org The systematic study of compounds like 8-hydroxyquinoline as chelating agents, first synthesized in the late 19th century, also paved the way for investigating other isomers, including this compound, for their interactions with metal ions and potential biological applications. solubilityofthings.comnih.gov These historical efforts have laid the groundwork for contemporary research, which continues to explore the nuanced effects of substitutions on the quinoline ring to design compounds for specific biological targets.

Propriétés

IUPAC Name |

quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYWMEWYEJLIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206726 | |

| Record name | 6-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-16-5 | |

| Record name | 6-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-QUINOLINOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-QUINOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95RU6I7UXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 6-hydroxyquinoline and Its Derivatives

Modern Approaches to Quinoline Core Construction

The synthesis of the quinoline scaffold, a core structure in many pharmacologically active compounds, has been a central theme in organic chemistry for over a century. Classical methods, while foundational, often require harsh conditions, toxic reagents, and lengthy reaction times. Contemporary research has focused on refining these methods and developing novel pathways to address these limitations, with a strong emphasis on green chemistry principles and catalytic efficiency.

Modified Skraup Reactions with Green Chemistry Principles

The Skraup reaction, traditionally involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene, is a classic method for quinoline synthesis. However, its conventional execution is characterized by high temperatures and the use of hazardous materials. Modern modifications have aimed to align this venerable reaction with the principles of green chemistry.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. In the context of the Skraup synthesis for 6-hydroxyquinoline, microwave assistance has enabled the use of greener solvents, particularly water. rsc.org

One notable advancement is a "one-pot, eleven-steps" domino reaction for synthesizing this compound. researchgate.net This process uses glycerol and either p-aminophenol or nitrobenzene as starting materials in water, a green solvent. researchgate.nettandfonline.com The reaction proceeds via a modified Skraup reaction and Bamberger rearrangement. researchgate.net When starting from p-aminophenol and p-nitrophenol, the yields of this compound were 27% and 55%, respectively, while using nitrobenzene yielded 77%. tandfonline.com This microwave-assisted approach significantly reduces reaction times to 15-20 minutes. tandfonline.com The process involves several key steps: the reduction of the nitro-group (if nitrobenzene is used), the dehydration of glycerol to acrolein, and the subsequent addition of the aniline derivative to acrolein, followed by cyclization and aromatization. researchgate.net

| Starting Materials | Oxidizing Agent | Solvent | Conditions | Yield (%) | Reference |

| p-Aminophenol, Glycerol | (In situ from reaction) | Water | Microwave, 200°C, 15-20 min | 27 | tandfonline.com |

| p-Nitrophenol, Glycerol | (In situ from reaction) | Water | Microwave, 200°C, 15-20 min | 55 | tandfonline.com |

| Nitrobenzene, Glycerol | (In situ from reaction) | Water | Microwave, 200°C, 15-20 min | 77 | tandfonline.com |

This table presents data on microwave-assisted synthesis of this compound.

Further embracing green chemistry, researchers have developed catalyst-free and metal-free versions of the Skraup reaction. For instance, a one-pot, catalyst-free method for synthesizing quinoline derivatives has been developed using microwave irradiation. tandfonline.com This particular approach involves a cascade of reactions including denitrogenation of an azide, formation of a benzisoxazole, an aza-Diels–Alder cycloaddition, and finally, dehydrative aromatization, achieving high yields of 75–93%. tandfonline.com Another approach employs a metal-free, Brønsted acid-promoted method for producing quinoline derivatives under microwave irradiation, demonstrating the move away from heavy metal catalysts which are often toxic and difficult to remove from the final product. tandfonline.com

Microwave-Assisted Synthesis

Friedländer Synthesis Adaptations

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is one of the most versatile methods for constructing quinoline rings. wikipedia.orgrsc.org Traditional methods often required strong acid or base catalysts and high temperatures. mdpi.com Modern adaptations focus on milder conditions and more efficient, often recyclable, catalysts.

Recent innovations include:

Lewis Acid Catalysis : Various Lewis acids have been shown to effectively catalyze the Friedländer reaction under milder conditions. wikipedia.org

Enzyme Catalysis : In a significant green chemistry advancement, the enzyme α-chymotrypsin has been used to catalyze the Friedländer condensation in an ionic liquid aqueous solution ([EMIM][BF4]/H2O). This biocatalytic approach offers high efficiency under mild conditions. mdpi.com

Low-Melting Mixtures : A green and efficient method utilizes a low-melting mixture of L-(+)-tartaric acid and urea as both the reaction medium and the catalyst. This approach avoids toxic solvents and catalysts, providing quinolines in high to excellent yields. researchgate.net

Ruthenium Complex Catalysis : Ruthenium complexes of substituted 8-hydroxyquinolines have been employed as effective catalysts for the synthesis of quinoline derivatives from o-aminobenzyl alcohol and acetophenone. sioc-journal.cn

These adaptations allow for the synthesis of a wide array of substituted quinolines, including precursors to or derivatives of this compound, by selecting appropriate 2-aminoaryl carbonyl compounds, such as 2-amino-5-hydroxybenzaldehyde.

Conrad-Limpach Synthesis Variations

The Conrad-Limpach synthesis is a classical method that produces 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) through the condensation of anilines with β-ketoesters. wikipedia.orgiipseries.org The reaction typically proceeds in two stages: formation of a β-aminoacrylate (enamine) at lower temperatures, followed by a high-temperature (around 250 °C) cyclization to form the 4-hydroxyquinoline. wikipedia.orgsynarchive.com To synthesize a this compound derivative using this method, one would start with a p-aminophenol. wikipedia.org

The primary drawback of the classical Conrad-Limpach synthesis is the harsh thermal conditions required for the cyclization step. Modern variations have sought to mitigate this. Using a high-boiling point, inert solvent like mineral oil was an early improvement that raised yields significantly by allowing for more controlled heating. wikipedia.org The reaction is also typically catalyzed by a strong acid like H2SO4. wikipedia.org While major breakthroughs to reduce the high temperatures are still a research focus, the reliability of this method for creating the 4-hydroxyquinoline core, a key structural motif in many biologically active molecules, ensures its continued relevance. rsc.orgiipseries.org

Beyond Traditional Cyclization Reactions

While modifications of classical named reactions have yielded significant advances, the development of entirely new synthetic strategies for the quinoline core is also a key research area. These novel methods often employ modern catalytic systems or multicomponent reactions to build molecular complexity in a single step.

One innovative approach involves a photoredox-catalyzed three-component reaction. Under visible light irradiation with a photoredox catalyst, N-propargyl aromatic amines, diaryliodonium salts, and a sulfur dioxide source can react to form sulfonated quinoline derivatives. researchgate.net This method leverages the power of radical chemistry initiated by visible light, representing a significant departure from traditional thermal cyclization methods. researchgate.net Such photochemical strategies offer a pathway to novel quinoline derivatives under exceptionally mild conditions.

Electrochemical Synthesis Routes

Electrochemical methods offer an alternative approach to the synthesis of this compound derivatives. One such method involves the electrochemical reduction of the nitro group of 2-nitro-5-hydroxycinnamic acid, which then undergoes cyclization to form 6-hydroxy-2(1H)-quinolinone. google.com This Gattermann reaction, however, is often limited by production costs and equipment on an industrial scale. google.com

Theoretical and experimental studies have been conducted on the electrochemical oxidation of this compound itself. researchgate.net Using cyclic voltammetry on a glassy carbon paste electrode, the electro-oxidation of this compound was found to be an irreversible, two-electron process controlled by diffusion. researchgate.net Depending on the pH, the initial single-electron oxidation leads to the formation of free radical species that can dimerize, typically forming C5–C5 coupled dimers. researchgate.net Further oxidation can lead to quinonoid-type compounds and eventually the formation of oligo- or poly(this compound). researchgate.net

Intramolecular Heck Reactions

The intramolecular Heck reaction is a powerful tool for the synthesis of quinoline and quinolinone scaffolds. This palladium-catalyzed reaction involves the cyclization of a molecule containing both an aryl or vinyl halide and an alkene. libretexts.org For instance, 6-hydroxy-2(1H)-quinolinone can be synthesized from p-methoxyaniline and acryloyl chloride through a synthetic sequence that includes bromination, acylation, and a final intramolecular Heck reaction. google.com This method, while straightforward, often requires expensive palladium catalysts such as PdCl2 or Pd(OAc)2, which can limit its economic viability. google.com

The intramolecular Heck reaction is generally favored for its efficiency, driven by entropic factors, and often exhibits high regioselectivity and stereoselectivity. libretexts.org It has been successfully used to create various cyclic and macrocyclic structures. libretexts.org For example, N-phenylacrylamides can undergo a selective 6-endo intramolecular C-H alkenylation catalyzed by Pd(II) to construct the quinolin-2(1H)-one core, with no formation of the 5-exo cyclization product observed. nih.gov

Intramolecular Friedel-Crafts Reactions

Intramolecular Friedel-Crafts reactions are a classic method for forming cyclic compounds, particularly for the synthesis of 6- and 5-membered rings. masterorganicchemistry.com In the context of this compound synthesis, this reaction can be employed to create the quinolinone core. For example, the reaction of p-anisidine with cinnamoyl chloride, followed by an intramolecular Friedel-Crafts cyclization, yields 6-hydroxy-2(1H)-quinolinone. google.com The use of a Lewis acid like aluminum trichloride is crucial as it complexes with the amide carbonyl, reducing its deactivating effect on the benzene ring and allowing the reaction to proceed smoothly. google.com

The competition between intramolecular and intermolecular Friedel-Crafts reactions can be influenced by the reaction conditions. For instance, treating 4-methoxycinnamanilide with aluminum chloride in chlorobenzene at 120°C results in the exclusive formation of 6-hydroxyquinolin-2(1H)-one via an intramolecular pathway. researchgate.netthieme-connect.com However, conducting the reaction in benzene at 80°C leads to an intermolecular Friedel-Crafts reaction as the primary pathway. researchgate.netthieme-connect.com

Functionalization Strategies at the this compound Scaffold

Regioselective Substitution Reactions

The this compound scaffold possesses multiple sites for substitution, and achieving regioselectivity is a key challenge in its functionalization. The hydroxyl group at the 6-position is an activating group, directing electrophilic aromatic substitution primarily to the ortho and para positions relative to it, which are the C5 and C7 positions. The electron-donating nature of the hydroxyl group increases the electron density at these positions, making them more susceptible to electrophilic attack. mdpi.com

For example, in the aza-Friedel–Crafts reaction of this compound with isatin-derived ketimines, the substitution occurs regioselectively at the C-5 position. core.ac.uk This regioselectivity is driven by the activating effect of the hydroxyl group. By changing the position of the hydroxyl group on the quinoline ring, it is possible to direct the functionalization to other positions, demonstrating the utility of the hydroxyl group as a directing group. core.ac.uk Similarly, in modified Mannich reactions, the substitution pattern on hydroxy-substituted kynurenic acid derivatives is influenced by the position of the hydroxyl group, which alters the preferred reaction center of the kynurenic acid skeleton. rsc.org

Cross-Coupling Methodologies (e.g., Suzuki Cross-Coupling)

The Suzuki cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, and it has been successfully applied to the functionalization of the this compound scaffold. wikipedia.orgharvard.edu This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. wikipedia.orgharvard.edu

In the context of this compound, a common strategy involves converting the hydroxyl group to a better leaving group, such as a tosylate, to facilitate the cross-coupling reaction. For example, 4-chloro-8-tosyloxyquinoline has been used in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the 4-position. researchgate.net Another approach involves the synthesis of arylated quinolines by reacting a substituted 4-haloquinoline with various boronic acids in the presence of a palladium catalyst. researchgate.net The use of polymer-supported triphenylphosphine as a ligand can simplify the purification process by avoiding the need for an aqueous base. researchgate.net

Mannich-Type Reactions

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. researchgate.net Modified Mannich reactions, where the C-H acid is replaced by an electron-rich aromatic compound like this compound, are valuable for introducing aminomethyl groups onto the scaffold. nih.govresearchgate.net

The outcome of Mannich-type reactions with this compound can be highly dependent on the reaction conditions and the specific reagents used. nih.gov For instance, the reaction of this compound with 1-naphthaldehyde and N-benzylmethylamine led to the formation of a diol, which is a stabilized water adduct of an ortho-quinone methide (o-QM). nih.gov This outcome was attributed to the higher basicity of N-benzylmethylamine. nih.gov In contrast, when the more nucleophilic and less basic morpholine was used as the amine component, the classical Mannich base was formed as the sole product. nih.gov This demonstrates that by carefully selecting the amine component, the reaction can be directed towards different products. These reactions are instrumental in synthesizing functionalized Mannich bases that can serve as intermediates for further transformations, such as cycloaddition reactions. researchgate.net

Glycoconjugation Strategies for Enhanced Selectivity

Glycoconjugation, the process of attaching carbohydrate moieties to other molecules, has emerged as a key strategy to improve the selectivity of bioactive compounds. In the context of quinoline derivatives, this approach aims to leverage the metabolic pathways of specific cells, such as the increased glucose uptake in cancer cells (the Warburg effect), to achieve targeted delivery. rsc.org

C-6 Position of Sugar Units as Functionalization Site

A significant strategy in the design of quinoline glycoconjugates involves the functionalization of the sugar unit at the C-6 position. rsc.org This position is often chosen because it is considered less critical for the hydrogen bonding interactions with glucose transporters (GLUTs) compared to other positions like the anomeric C-1. rsc.org By attaching the quinoline scaffold at this site, the resulting glycoconjugate is designed to maintain its ability to interact with and be transported by GLUTs, thereby concentrating the molecule in cells with high glucose consumption. rsc.org Research on 8-hydroxyquinoline (an isomer of this compound) has shown that glycoconjugates linked via the C-6 position of D-glucose can exhibit enhanced cytotoxicity and selectivity compared to their C-1 linked counterparts. rsc.org

1,2,3-Triazole Linker Applications

The connection between the sugar moiety and the hydroxyquinoline scaffold is commonly achieved using a linker, and the 1,2,3-triazole ring has proven to be a particularly effective choice. rsc.orgresearchgate.net This heterocyclic linker is typically formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net The CuAAC reaction is highly efficient and regioselective, providing the 1,4-disubstituted 1,2,3-triazole with good to very good yields. researchgate.net The 1,2,3-triazole linker is not merely a passive spacer; it is a stable and rigid unit that can influence the biological activity of the entire glycoconjugate. researchgate.net Its presence has been shown to improve the cytotoxic activity and affect the metal-coordinating properties of hydroxyquinoline derivatives. researchgate.netgoogle.com This strategy has been extensively used to create libraries of glycoconjugates with varied linker lengths and attachments to the quinoline and sugar units for biological evaluation. google.com

Synthesis of Specific this compound Analogues

This compound-N-oxides

The N-oxidation of the quinoline ring introduces a significant electronic perturbation, modifying the compound's chemical properties. For instance, this compound-N-oxide is known to be more acidic than its parent compound, this compound. nih.gov The synthesis of quinoline-N-oxides is traditionally accomplished through direct oxidation of the quinoline nitrogen. scispace.com

Common oxidizing agents employed for this transformation include:

Hydrogen Peroxide

Peracetic Acid

3-chloroperoxybenzoic acid (m-CPBA)

A general procedure involves dissolving the parent hydroxyquinoline in a suitable solvent, such as dichloromethane or glacial acetic acid, and treating it with the oxidizing agent. mdpi.com For example, the synthesis of 8-hydroxyquinoline-N-oxide has been achieved using a peracetic acid solution, resulting in a high yield. mdpi.com The reaction with m-CPBA is also a widely used method for the N-oxidation of quinolines. thieme-connect.com

This compound-8-carboxylic Acid and Derivatives

This compound-8-carboxylic acid is a derivative that combines the chelating features of the hydroxyl group with an additional functional handle, the carboxylic acid. While specific synthetic routes for this compound-8-carboxylic acid are not extensively detailed in readily available literature, the synthesis of its isomers and related derivatives provides insight into potential methodologies. For instance, the synthesis of 8-hydroxyquinoline-6-carboxamide derivatives has been successfully achieved. ctu.edu.vn This process started from 3-pyridinecarbaldehyde, which underwent a Stobbe condensation followed by cyclization to build the 8-hydroxyquinoline-6-carboxylate core. ctu.edu.vn The resulting ethyl ester was then hydrolyzed to the corresponding carboxylic acid. ctu.edu.vn This acid was subsequently activated, for example, by conversion to the acid chloride, to allow for amidation with amines like benzylamine, yielding the final carboxamide derivatives. ctu.edu.vn This multi-step sequence demonstrates a viable pathway to introduce a carboxylic acid function at the C-6 position of an 8-hydroxyquinoline, a strategy that could potentially be adapted for the synthesis of this compound-8-carboxylic acid from different starting materials.

Chiral Ligand Synthesis from this compound

The this compound scaffold serves as a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. These ligands often operate through non-covalent interactions, such as hydrogen bonding, to create a chiral environment around a metal center or to activate a substrate directly.

A notable example is the use of this compound in the asymmetric Betti reaction, a variant of the aza-Friedel–Crafts reaction. mdpi.com In this approach, this compound acts as a nucleophile, reacting with an isatin-derived N-Boc ketimine. mdpi.com The reaction is catalyzed by a bifunctional chiral thiourea derived from quinine. mdpi.combeilstein-journals.org The catalyst activates the ketimine through hydrogen bonding, while the chiral backbone induces enantioselectivity. beilstein-journals.org This reaction regioselectively alkylates the this compound at the C-5 position, creating a chiral product with high yield and good enantiomeric excess. mdpi.com Lowering the reaction temperature has been shown to improve the enantioselectivity of this transformation. mdpi.com

The general applicability of this compound as a nucleophile in organocatalyzed asymmetric reactions highlights its utility in generating complex chiral molecules. beilstein-journals.org The interaction involves the thiourea catalyst forming hydrogen bonds with the electrophile, while the hydroxyl group of the this compound engages in hydrogen bonding with the catalyst's quaternary nitrogen, influencing the stereochemical outcome. beilstein-journals.org

Advanced Spectroscopic Characterization and Elucidation of 6-hydroxyquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 6-Hydroxyquinoline. Both ¹H and ¹³C NMR provide specific information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR: The proton NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, displays distinct signals for each of the aromatic protons. chemicalbook.comresearchgate.net The chemical shifts of these protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrogen atom in the quinoline ring system. uncw.edu Studies have shown that the chemical shifts of quinoline derivatives can be concentration-dependent, which is attributed to intermolecular interactions such as aromatic stacking. uncw.edu

¹³C NMR: The carbon-13 NMR spectrum provides information on all nine carbon atoms in the this compound structure. chemicalbook.com The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For instance, deprotonation at the nitrogen atom leads to increased shielding (a shift to lower ppm values) of carbons C3, C4, and C4a, while the C8 and C8a carbons are deshielded. psu.edu This sensitivity makes ¹³C NMR a valuable technique for studying the tautomeric forms of hydroxyquinolines. psu.edu

Table 1: Representative NMR Data for this compound

This table presents typical chemical shift ranges observed for this compound. Exact values can vary based on solvent and experimental conditions.

| Nucleus | Chemical Shift (ppm) Range |

| ¹H | 7.0 - 8.5 |

| ¹³C | 105 - 155 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the this compound molecule. The resulting spectrum displays characteristic absorption bands corresponding to the stretching and bending of specific chemical bonds. fishersci.sethermofisher.comthermofisher.com

Key vibrational modes for this compound include:

O-H stretch: A broad band is typically observed in the region of 3000-3600 cm⁻¹, characteristic of the hydroxyl group. acs.org

C-H stretch: Aromatic C-H stretching vibrations appear around 3051 cm⁻¹. rsc.org

C=C and C=N stretching: Vibrations associated with the quinoline ring system are found in the 1400-1600 cm⁻¹ region.

C-O stretch: The stretching vibration of the carbon-oxygen bond of the phenol group is also identifiable.

FTIR studies, particularly in low-temperature matrices, have been used to investigate the conformational isomers of this compound. Calculations and experimental observations suggest that the hydrogen atom of the hydroxyl group is preferentially located at the outer position relative to the quinoline ring. acs.org

Mass Spectrometry (MS, HRMS, GC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 145.16 g/mol . fishersci.sethermofisher.comsigmaaldrich.com Upon electron impact, the molecule ionizes and fragments in a characteristic manner.

A common fragmentation pathway for all monohydroxyquinoline isomers, including this compound, involves the initial loss of a carbon monoxide (CO) molecule (28 mass units), followed by the loss of a hydrogen cyanide (HCN) molecule (27 mass units). mcmaster.cacdnsciencepub.com This fragmentation pattern helps in the identification and structural elucidation of the compound. Various MS techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS), have been employed to analyze this compound and its derivatives. rsc.orgchemicalbook.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition of the molecule.

Electronic Absorption and Emission Spectroscopy

The electronic transitions of this compound give rise to its characteristic absorption and emission spectra. These spectroscopic techniques are crucial for understanding the photophysical processes that occur in the molecule's excited states. acs.org The absorption and emission spectra are sensitive to the solvent environment and the specific ionic form of the molecule. rsc.orgrsc.org

Steady-State and Time-Resolved Emission Characterization

Steady-state fluorescence spectroscopy of this compound reveals its emission properties under continuous illumination. In alcoholic solvents, it typically shows a single emission band corresponding to the neutral form. researchgate.netresearchgate.net However, in the presence of water, a second, largely Stokes-shifted emission band appears, indicating the formation of a different emitting species. researchgate.netresearchgate.net

Time-resolved emission spectroscopy provides insights into the dynamics of the excited state. The fluorescence decay of this compound can be complex, often requiring multi-exponential functions to fit the decay curves, especially in heterogeneous environments like Nafion films. sigmaaldrich.comresearchgate.netnih.gov This complexity suggests the presence of multiple excited-state species or competing deactivation pathways. nih.gov Studies on this compound-N-oxide have also utilized these techniques to reveal a rich, albeit different, proton-transfer behavior compared to the parent molecule. researchgate.net

Picosecond Transient Absorption Spectroscopy

Picosecond transient absorption spectroscopy is a powerful technique for directly observing the short-lived intermediates involved in the excited-state dynamics of this compound. researchgate.netorcid.org This method has been instrumental in analyzing the dynamics of photoinduced tautomerization through excited-state proton transfer. researchgate.net For instance, in acidic solutions, the deprotonation of the hydroxyl group in the excited cationic form is extremely fast, occurring on a picosecond timescale (τdp ≈ 2.2 ps). researchgate.net In alkaline solutions, the protonation of the imino nitrogen in the excited anionic form is also rapid (τp ≈ 30 ps). researchgate.net

Excited-State Proton Transfer Dynamics Analysis

Upon electronic excitation, the acidity of the phenolic group and the basicity of the ring nitrogen in this compound are significantly increased. rsc.org This change in electronic distribution facilitates a process known as excited-state proton transfer (ESPT). nih.govacs.orgnih.govresearchgate.net

In aqueous solutions, the ESPT in this compound can be a two-step process, leading to the formation of a zwitterionic tautomer. researchgate.netnih.gov The dynamics of this process are influenced by the surrounding solvent molecules, which can act as a "proton wire" to facilitate the transfer. acs.orgnih.govresearchgate.net For example, in the presence of acetic acid, a hydrogen-bonded bridge can form between the hydroxyl and nitrogen groups, enabling the proton transfer and resulting in a keto-tautomer that exhibits a large Stokes-shifted fluorescence. researchgate.net The rate of this proton transfer is highly dependent on the environment, with studies in ice showing a significant temperature dependence. acs.org The catalytic roles of water, hydronium ions, and hydroxide ions in the tautomerization have been extensively studied, revealing the importance of solvent structural dynamics. acs.org

Electrochemical Characterization Techniques

The electrochemical oxidation of this compound has been systematically investigated using a variety of voltammetric methods. These studies, primarily conducted with a glassy carbon paste electrode (GCPE), reveal a complex oxidation mechanism that is dependent on experimental parameters such as pH. researchgate.netepa.gov

Cyclic voltammetry (CV) has been instrumental in characterizing the electrochemical behavior of this compound. Experimental studies have shown that the electro-oxidation of this compound is an irreversible, two-electron process that is controlled by the diffusion of the electroactive species to the electrode surface. researchgate.netepa.gov This process is observed across a wide pH range, from 2 to 12, in a Britton-Robinson buffer/methanol supporting electrolyte. researchgate.netepa.gov

The initial single-electron oxidation of this compound leads to the formation of various free radical species, the nature of which is pH-dependent. researchgate.net These radicals can then combine to form C5–C5 coupled dimers, which can be further oxidized to quinonoid-type compounds. researchgate.net Continuous cycling in voltammetric experiments leads to the appearance of pre-peaks, which are attributed to the formation of these dimers and quinonoid compounds on the electrode surface. researchgate.net Further electrochemical oxidation can lead to the formation of oligo/poly(this compound). researchgate.netepa.gov

Table 1: Key Findings from Cyclic Voltammetry of this compound

| Parameter | Finding | Source(s) |

| Electrode | Glassy Carbon Paste Electrode (GCPE) | researchgate.netepa.gov |

| Process | Irreversible, two-electron oxidation | researchgate.netepa.gov |

| Control | Diffusion-controlled | researchgate.netepa.gov |

| pH Range | 2-12 (in Britton-Robinson buffer/methanol) | researchgate.netepa.gov |

| Mechanism | Initial single-electron oxidation to free radicals, followed by dimerization (C5-C5 coupling) to form dimers and subsequently quinonoid compounds and oligomers. | researchgate.net |

| Effect of Continuous Cycling | Appearance of pre-peaks due to the formation of dimers and quinonoid compounds. | researchgate.net |

Differential Pulse Voltammetry (DPV) has been utilized to establish the optimal conditions for the quantitative determination of this compound. researchgate.netepa.gov This technique offers improved sensitivity and resolution compared to cyclic voltammetry for analytical purposes. The parameters for DPV are carefully optimized to achieve the best signal-to-noise ratio for the detection of this compound.

For even more sensitive quantitative determinations of this compound, Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) has been employed. researchgate.netepa.gov This method involves a preconcentration step where this compound is adsorbed onto the electrode surface before the voltammetric scan is applied. This preconcentration step significantly enhances the peak current, allowing for the detection of lower concentrations of the analyte. For instance, a 300-second deposition time at 0.0 V versus a Saturated Calomel Electrode resulted in a 2.1 times higher peak current compared to DPV without the deposition step.

Table 2: Voltammetric Techniques and Parameters for this compound Analysis

| Technique | Purpose | Key Parameters | Source(s) |

| Cyclic Voltammetry (CV) | Mechanistic studies | Scan rate, pH of supporting electrolyte | researchgate.netepa.gov |

| Differential Pulse Voltammetry (DPV) | Quantitative determination | Pulse amplitude, scan rate | researchgate.netepa.gov |

| Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) | High-sensitivity quantitative determination | Deposition potential, deposition time | researchgate.net |

Differential Pulse Voltammetry (DPV)

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction analysis has provided detailed insights into the three-dimensional structure of this compound in the solid state. A study conducted at 100 K revealed that the title compound, C₉H₇NO, crystallizes with two symmetry-independent molecules in the asymmetric unit. nih.gov

Furthermore, the crystal structures of proton-transfer salts of this compound with 3,5-dinitrobenzoic acid and 4-nitrobenzoic acid have been determined, showcasing the compound's ability to form supramolecular structures stabilized by N-H···O, O-H···O, and C-H···O hydrogen bonds. researchgate.net

Table 3: Crystallographic Data for this compound at 100 K

| Parameter | Value | Source(s) |

| Chemical Formula | C₉H₇NO | nih.gov |

| Asymmetric Unit | Two symmetry-independent molecules | nih.gov |

| Hydroxyl Group Conformation | One molecule in cis conformation, one in trans conformation | nih.gov |

| Primary Hydrogen Bonding | O-H···N hydrogen bonds forming separate infinite chains | nih.gov |

| Secondary Interaction | Weak C-H···O hydrogen bonds linking the primary chains | nih.gov |

| Crystal System of Salt with 3,5-dinitrobenzoic acid | Monoclinic | researchgate.net |

| Space Group of Salt with 3,5-dinitrobenzoic acid | P2₁/c | researchgate.net |

| Crystal System of Salt with 4-nitrobenzoic acid | Triclinic | researchgate.net |

| Space Group of Salt with 4-nitrobenzoic acid | P-1 | researchgate.net |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the physical and chemical changes that occur in a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. elastomer-institut.de A DSC thermogram provides information on thermal events such as melting, crystallization, and glass transitions. elastomer-institut.de

For a crystalline solid like this compound, a DSC analysis would typically show a sharp endothermic peak corresponding to its melting point. The melting point of this compound has been reported to be in the range of 188-190 °C. sigmaaldrich.com The area under this melting peak is proportional to the enthalpy of fusion, which is the energy required to transition the substance from a solid to a liquid state. The onset temperature of the peak provides a precise measure of the melting point.

Table 4: Thermal Properties of this compound

| Parameter | Value/Description | Source(s) |

| Melting Point | 188-190 °C | sigmaaldrich.com |

| Expected DSC Event | A sharp endothermic peak corresponding to melting. | |

| Information from DSC | Precise melting point and enthalpy of fusion. | elastomer-institut.de |

Thermal Gravimetric Analysis (TG, DTG)

Thermogravimetric Analysis (TGA) is a fundamental technique in thermal analysis used to measure changes in the mass of a material as a function of temperature or time in a controlled atmosphere. scienceinfo.comwikipedia.org The output of a TGA experiment is a thermogravimetric (TG) curve, which plots mass change against temperature. youtube.com The first derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, plots the rate of mass change against temperature. scienceinfo.com Peaks in the DTG curve correspond to the points of greatest rate of mass loss, providing more distinct information about decomposition stages than the TG curve alone. scienceinfo.comyoutube.com This analysis is crucial for determining the thermal stability, decomposition patterns, and composition of materials. wikipedia.org

Research into the thermal properties of this compound often involves the study of its oligomers and polymers, which provides insight into the stability of the quinoline ring structure under thermal stress.

Detailed Research Findings

Studies on oligo(this compound) (OHQ) have been conducted to characterize its thermal stability. researchgate.net While detailed step-by-step decomposition data for the this compound monomer is not extensively published, analysis of its oligomer reveals significant thermal resilience. One study found that after heating an oligomer of a related hydroxyquinoline to 1000 °C, 46% of its initial weight remained as a carbonaceous residue, indicating high thermal stability. researchgate.net

The thermal decomposition of more complex terpolymers incorporating a hydroxyquinoline moiety, such as those derived from 8-hydroxyquinoline-5-sulphonic acid, has been investigated in detail. scispace.com These studies often reveal a multi-stage decomposition process. For example, a terpolymer of 8-hydroxyquinoline 5-sulphonic acid, oxamide, and formaldehyde (8-HQ5-SAOF) was shown to decompose in three main stages following the initial loss of water molecules. scispace.com

The kinetic parameters of thermal decomposition, such as the activation energy (Ea) and the order of the reaction (n), can be calculated from TGA data using methods like the Freeman-Carroll and Sharp-Wentworth equations. scispace.comderpharmachemica.com Such analyses provide deeper insights into the degradation mechanism. For many hydroxyquinoline-based copolymers, the decomposition is reported to follow first-order kinetics. researchgate.net

The following table summarizes representative thermal decomposition data for a hydroxyquinoline-based terpolymer, illustrating a typical multi-stage degradation profile observed in such complex systems.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Moiety |

| Stage 1 | Initial loss of water | ~5.04% | Entrapped H₂O |

| Stage 2 | 290 - 460 | ~69.26% | Aromatic nucleus |

| Stage 3 | 460 - 800 | ~25.55% | Oxamide moiety |

| Data derived from the thermal analysis of an 8-HQ5-SAOF terpolymer resin. scispace.com |

The data demonstrates that the primary decomposition of the aromatic structure occurs at elevated temperatures, highlighting the inherent thermal stability of the hydroxyquinoline framework. scispace.com The DTG curve for such a process would show distinct peaks corresponding to the maximum rate of decomposition for each stage. scienceinfo.com

Computational and Theoretical Studies of 6-hydroxyquinoline

Investigation of Reaction Mechanisms and Pathways

Regioselectivity Studies

Computational methods have been employed to understand and predict the regioselectivity of reactions involving 6-hydroxyquinoline. For instance, in the context of electrochemical oxidation, theoretical studies based on semi-empirical quantum chemical computations have been conducted to investigate the dimerization reactions of this compound. researchgate.net These studies focus on calculating the heat of formation and spin density of reaction intermediates to predict which positions on the molecule are most likely to react. researchgate.net It has been shown that the formylation of this compound using the Duff method leads exclusively to the formation of a monoaldehyde with the new carbonyl group at the C5 position. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to study the interaction of this compound and its derivatives with biological macromolecules. These methods predict the binding modes, affinities, and orientation of the ligand within the active site of a receptor. rasayanjournal.co.in For example, docking studies have been performed on this compound derivatives to evaluate their potential as inhibitors of various enzymes. eurekaselect.comnih.govnih.gov These in silico studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. eurekaselect.comnih.gov

Molecular dynamics simulations provide further insights into the stability of the ligand-receptor complex over time. tandfonline.com For instance, simulations have been used to confirm the stable conformations of 8-hydroxyquinoline-4-thiazolidinone hybrids within the binding pocket of the FabZ enzyme. tandfonline.com These computational approaches are instrumental in the rational design of new derivatives with improved biological activity. nih.gov

Solvation Effects in Computational Models

The influence of the solvent environment on the properties and reactivity of this compound is a critical aspect that is often investigated using computational models. Solvation effects are typically incorporated into quantum chemical calculations using continuum models like the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM). researchgate.netresearcher.life These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a simulated solvent environment. researchgate.netresearcher.life

Theoretical studies on the electrochemical oxidation of this compound have taken into account the influence of pH and solvation effects to understand the reaction mechanism. researchgate.net Furthermore, investigations into the photophysical properties of this compound derivatives have employed various solvent polarity functions to examine how the solvent affects absorption and fluorescence spectra. researchgate.net These studies have revealed that while solvent polarity may not significantly affect the absorption peak, it can cause a noticeable shift in the fluorescence emission. researchgate.net The explicit role of water molecules has also been studied, revealing their importance in processes like the deprotonation of the hydroxyl group and the migration of hydrated proton clusters in the excited state. acs.org Ab initio theoretical studies on the hydrogen-bonded this compound·H2O complex have shown that the water molecule bonds exclusively to the hydroxyl group. acs.org

Thermodynamic and Electronic Property Calculations

Enthalpies of Formation

The standard molar enthalpy of formation (ΔfH°), a key thermodynamic property, can be determined for this compound and its complexes through a combination of experimental measurements and theoretical calculations. acs.org For example, the standard molar enthalpy of formation of a samarium complex containing this compound was determined using a designed thermochemical cycle based on experimentally measured enthalpies of dissolution. acs.org Theoretical calculations, often employing semi-empirical quantum chemical methods like AM1, can also be used to compute the heats of formation of this compound and its reaction intermediates. researchgate.net These calculations are crucial for understanding the stability and reactivity of the molecule. researchgate.net

Ionization Energies and Electron Affinities

Ionization energy, the energy required to remove an electron, and electron affinity, the energy released upon adding an electron, are fundamental electronic properties that have been studied for this compound and its derivatives. researchgate.net Semi-empirical quantum chemical computations have been used to determine the ionization energy of this compound in its various acid-base forms to understand its electrochemical oxidation mechanism. researchgate.net For related organometallic complexes of hydroxyquinoline, experimental techniques have been used to determine the ionization potential, and from this, the electron affinity has been estimated. aip.orgaip.org These values are critical for designing materials for applications such as organic light-emitting diodes (OLEDs), as they govern the ease of electron and hole injection. aip.orgaip.org

Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic behavior and reactivity of a molecule. capes.gov.br For this compound and its derivatives, the energies and spatial distributions of these frontier molecular orbitals are often calculated using Density Functional Theory (DFT). researchgate.netcapes.gov.br The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical stability and its optical properties. eurjchem.com

In many hydroxyquinoline-based systems, the HOMO and LUMO are delocalized over the quinoline ring system. capes.gov.br The distribution of these orbitals can explain the molecule's reactivity, with regions of high LUMO density being prone to nucleophilic attack. capes.gov.br Computational studies have shown that the HOMO and LUMO energies, and consequently the energy gap, can be tuned by chemical modifications to the this compound scaffold. acs.org These theoretical insights are valuable for the design of new materials with specific electronic and optical properties. rsc.org

Coordination Chemistry of 6-hydroxyquinoline

Chelating Properties and Metal Ion Complexation

6-Hydroxyquinoline's ability to form chelate complexes is a key aspect of its chemical behavior. researchgate.net Unlike its isomer, 8-hydroxyquinoline, which is a well-known bidentate chelating agent, the chelating ability of this compound is influenced by the position of the hydroxyl group. nih.gov While 8-hydroxyquinoline forms a stable five-membered chelate ring with metal ions through its hydroxyl oxygen and quinoline nitrogen, the more distant placement of the hydroxyl group in this compound affects its direct chelation mechanism. nih.govscispace.com Nevertheless, it can effectively form complexes with various metal ions. indexcopernicus.com

This compound and its derivatives have been shown to interact with several biologically important metal ions. These interactions are significant in various biological and chemical applications.

Copper (Cu²⁺): this compound derivatives can form complexes with copper(II) ions. The nature of these complexes can be influenced by substituents on the quinoline ring.

Zinc (Zn²⁺): Derivatives of this compound have been designed as chemosensors for zinc(II) ions, indicating a clear interaction. tandfonline.com Some complexes exhibit enhanced fluorescence upon binding with Zn²⁺. acs.org

Iron (Fe³⁺): The formation of stable complexes with iron(III) ions has been noted, a property that is utilized in the development of chemosensors. researchgate.net

Aluminum (Al³⁺): this compound has been studied for its ability to inhibit aluminum corrosion, which involves the formation of a protective complex on the metal surface. indexcopernicus.comrepec.org It is also used in the detection of Al³⁺. scispace.comrroij.com

Magnesium (Mg²⁺): Certain derivatives of hydroxyquinoline, such as diaza-18-crown-6 hydroxyquinoline, show a high affinity for Mg²⁺ and a significant increase in fluorescence upon complexation. scispace.comrroij.com

Table 1: Interaction of this compound Derivatives with Biologically Relevant Metal Ions

| Metal Ion | Interaction/Application | Reference |

| Cu²⁺ | Forms complexes, influenced by substituents. | |

| Zn²⁺ | Used in chemosensors, can enhance fluorescence. | tandfonline.comacs.org |

| Fe³⁺ | Forms stable complexes, used in chemosensors. | researchgate.net |

| Al³⁺ | Inhibits corrosion, used in detection. | indexcopernicus.comrepec.orgrroij.com |

| Mg²⁺ | High affinity with specific derivatives, fluorescence enhancement. | scispace.comrroij.com |

The stoichiometry of metal complexes with hydroxyquinoline derivatives is often found to be 1:1 or 1:2 (metal:ligand). For instance, studies on 5,7-diiodo-8-hydroxyquinoline have shown the formation of 1:1 complexes with Zn²⁺, Pb²⁺, Cd²⁺, and Tl⁺. psu.edu Spectrophotometric and conductometric methods have revealed that Co(II) and Ni(II) form 1:2 complexes with 8-hydroxyquinoline, while Cu(II) also forms a 1:2 complex. scirp.orgscirp.org The stability of these complexes can be significant, with formation constants (Kf) often being quite high. For example, the Ag(I) complex with 8-hydroxyquinoline has a formation constant of 4.2 x 10⁸, indicating a very stable complex. ajchem-a.comajchem-a.com

The stability of these complexes often follows the Irving-Williams series, with cupric complexes generally being the most stable. nih.gov

Substituents on the quinoline ring can significantly influence the coordination behavior of this compound.

Electron-donating and electron-withdrawing groups: The position and nature of substituents affect the electron density on the donor atoms, thereby influencing the stability and photophysical properties of the resulting metal complexes. Electron-donating groups can enhance the basicity of the nitrogen atom and the acidity of the hydroxyl group, leading to stronger coordination. Conversely, electron-withdrawing groups can decrease the stability of the complexes. It has been predicted that electron-donating substituents at the C-5 or C-7 positions of the quinoline skeleton cause a red-shift in the emission of the complex, while electron-withdrawing groups in the same positions lead to a blue-shift. scispace.comrroij.com

Steric hindrance: Bulky substituents near the coordination site can sterically hinder the formation of metal complexes. For instance, substitution at the 2-position of the quinoline ring can affect the formation constant of copper(II) complexes. nih.gov

Stoichiometry and Stability of Metal Complexes

Applications in Metal Ion Sensing and Detection

The ability of this compound and its derivatives to form complexes with metal ions, often accompanied by a change in fluorescence or electrochemical properties, makes them valuable in the development of sensors.

This compound derivatives are widely used as fluorescent chemosensors for the detection of various metal ions. researchgate.net The principle behind this application is that the coordination of a metal ion to the hydroxyquinoline moiety can lead to a significant change in its fluorescence properties, such as enhancement or quenching of the fluorescence intensity, or a shift in the emission wavelength. scispace.com This "off-on" or "on-off" switching of fluorescence allows for the selective and sensitive detection of specific metal ions.

For example, derivatives of this compound have been developed as selective fluorescent sensors for Zn²⁺ and Al³⁺. acs.orgrroij.com The chelation of the metal ion restricts the intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT) processes that are often responsible for the weak fluorescence of the free ligand, leading to a "turn-on" fluorescence response. researchgate.netrsc.org

Table 2: Examples of this compound-based Fluorescent Chemosensors

| Target Ion | Sensor Principle | Reference |

| Zn²⁺ | Fluorescence enhancement upon complexation. | tandfonline.comacs.org |

| Al³⁺ | "Turn-on" fluorescence response. | rroij.com |

| Fe³⁺ | Fluorescence quenching or enhancement. | researchgate.net |

| Mg²⁺ | Strong fluorescence increase with specific derivatives. | scispace.comrroij.com |

In addition to fluorescence sensing, this compound and its derivatives can be employed in the electrochemical detection of metal ions. nih.gov This method relies on the change in the electrochemical signal (e.g., current, potential) of the hydroxyquinoline derivative upon complexation with a metal ion. The surface of an electrode can be modified with a this compound-based ligand, which then selectively captures target metal ions from a solution. acs.org The binding event alters the electrochemical properties of the modified electrode, allowing for the quantification of the metal ion. This approach offers advantages such as high sensitivity, selectivity, and the potential for miniaturization and real-time monitoring. nih.gov

Fluorescent Chemosensors for Metal Ions

Metal Complexes in Catalysis and Materials Science

The ability of this compound to form stable complexes with a variety of metal ions has led to significant research into their applications in catalysis and materials science. These complexes often exhibit unique electronic and structural properties that are advantageous for these fields.

Catalytic Activity in Organic Reactions

Metal complexes of this compound and its derivatives have demonstrated notable catalytic activity in a range of organic reactions. The specific role of the this compound ligand can vary, from influencing the electronic properties of the metal center to participating directly in the reaction mechanism.

One area of interest is in cross-coupling reactions , which are fundamental processes in the formation of carbon-carbon and carbon-heteroatom bonds. For instance, 8-hydroxyquinoline, a structural isomer of this compound, has been shown to promote the transition-metal-free direct C-H arylation of unactivated arenes with aryl bromides, proceeding through a homolytic aromatic substitution pathway. organic-chemistry.org Copper(I) catalyzed Suzuki cross-coupling reactions of organoboron derivatives with alkynyl bromides have been effectively carried out using 8-hydroxyquinoline as a ligand. researchgate.net While these examples feature the 8-substituted isomer, the underlying principle of the quinoline scaffold's ability to facilitate catalytic cycles is relevant. Research into the specific catalytic applications of this compound complexes is ongoing.

Another significant application is in oxidation catalysis . Vanadium(V) complexes with substituted quinolin-8-olate ligands have shown high catalytic activity in the oxidation of alkanes using hydrogen peroxide. acs.orgnih.gov These complexes can generate hydroxyl radicals, which are potent oxidizing species. acs.orgnih.gov The reaction mechanism is believed to involve the coordination of hydrogen peroxide to the vanadium center, facilitated by the quinolin-8-olate ligands. acs.orgnih.gov Furthermore, ruthenium(II) complexes incorporating 8-hydroxyquinoline-2-carboxylic acid have been designed as highly efficient catalysts for water oxidation, a critical process for artificial photosynthesis. diva-portal.orgnih.gov The anionic phenolate and carboxylate groups of the ligand play a crucial role in lowering the redox potential of the ruthenium center and facilitating the catalytic cycle. diva-portal.orgnih.gov

Mixed ligand cobalt(II) complexes containing 8-hydroxyquinoline and various amino acids have been synthesized and utilized as homogeneous catalysts for the hydrolysis of esters like methyl acetate and ethyl acetate. iosrjournals.org The catalytic activity of these complexes was studied at different temperatures to determine kinetic parameters such as activation energy. iosrjournals.org

The following table summarizes the catalytic applications of some hydroxyquinoline-based metal complexes:

| Catalyst Type | Reaction | Key Findings | Reference(s) |

| 8-Hydroxyquinoline | Direct C-H arylation | Promotes transition-metal-free reaction. | organic-chemistry.org |

| Copper(I) / 8-Hydroxyquinoline | Suzuki cross-coupling | Effective for coupling organoboron derivatives with alkynyl bromides. | researchgate.net |

| Vanadium(V) / quinolin-8-olate | Alkane oxidation | Highly active for oxidation with H₂O₂. | acs.orgnih.gov |

| Ruthenium(II) / 8-hydroxyquinoline-2-carboxylic acid | Water oxidation | Demonstrates high efficiency. | diva-portal.orgnih.gov |

| Cobalt(II) / 8-hydroxyquinoline / amino acids | Ester hydrolysis | Acts as a homogeneous catalyst. | iosrjournals.org |

Role in Photoresponsive Materials and Sensors

The unique photophysical properties of this compound and its metal complexes make them valuable components in the development of photoresponsive materials and chemical sensors. nbinno.com The compound's ability to undergo excited-state proton transfer (ESPT) is a key feature in these applications. nbinno.com

Photoresponsive Materials: Spirooxazine compounds, which can be synthesized using 5-nitroso-6-hydroxyquinoline derivatives, exhibit photochromism, meaning they change color upon irradiation with light. google.com This property is the basis for their use in photosensitive materials. google.com Furthermore, nanoribbons of bis(8-hydroxyquinoline) magnesium have been shown to have excellent photoresponse, with their electrical current reversibly switching between high and low states when a light source is turned on and off. researchgate.net This suggests potential applications in photosensors and photoswitches. researchgate.net

Chemical Sensors: The chelating ability of the hydroxyquinoline scaffold is widely exploited in the design of chemical sensors for metal ions. For instance, 8-hydroxyquinoline-based fluorescent chemosensors have been developed for the detection of aluminum ions (Al³⁺) in various media, including soil extracts. rroij.com Derivatives of 8-hydroxyquinoline can be designed to be highly selective for specific metal ions, such as magnesium (Mg²⁺). rroij.com The binding of the metal ion to the hydroxyquinoline ligand often results in a measurable change in fluorescence, allowing for sensitive detection. rroij.com While much of the reported research focuses on the 8-isomer, the fundamental principles of chelation and fluorescence modulation are applicable to this compound-based sensors as well. For example, this compound has been investigated as a potential sensor for chloride ions. researchgate.net

The development of fiber optic chemical sensors often utilizes responsive polymers. ntu.edu.sg By modifying a hydrogel with hydroxyquinoline, a sensor capable of detecting nickel ions (Ni²⁺) with high sensitivity was created, demonstrating the potential for continuous monitoring in applications like drinking water analysis. ntu.edu.sg

Organic Light-Emitting Diodes (OLEDs) and Electron Transport Materials

Metal complexes of hydroxyquinolines, particularly the 8-substituted isomer, are cornerstone materials in the field of organic light-emitting diodes (OLEDs). Tris(8-hydroxyquinoline)aluminum (Alq₃) is a classic example, widely used as an electron transport and emitting material in OLED devices. ossila.comacs.orgbibliotekanauki.plmdpi.com

Derivatives of this compound have also been explored for their potential in OLED applications. Methyl this compound-4-carboxylate derivatives, for instance, have been used to create electron-transport materials for organic photovoltaics. chemshuttle.com The electron-withdrawing ester group in these molecules helps to improve charge transport properties, while the quinoline structure provides rigidity. chemshuttle.com

Bis(8-hydroxyquinoline) zinc (Znq₂) is another important material in this field, known for its high electroluminescence quantum yield and good thermal stability. mdpi.com By incorporating a styryl group into the bis(8-hydroxyquinoline) zinc structure, researchers have fabricated OLEDs that exhibit strong yellow electroluminescence. mdpi.com

A mixed-ligand 8-hydroxyquinoline aluminum complex, Alq₂A, has been designed and shown to have improved electron mobility compared to the widely used Alq₃. aip.org This enhanced mobility can lead to higher efficiency in OLEDs. aip.org The electron mobility in Alq₂A was found to be between (2.7 and 4.4) × 10⁻⁶ cm²/Vs, which is higher than that of Alq₃. aip.org

The following table provides a comparison of electron mobility for some hydroxyquinoline-based materials:

| Material | Electron Mobility (cm²/Vs) | Reference(s) |

| Tris(8-hydroxyquinoline) aluminum (Alq₃) | 1.4 × 10⁻⁶ | aip.org |

| 4,4'-bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl (BTB) | > 10⁻⁴ | ossila.com |

| Mixed ligand 8-hydroxyquinoline aluminum complex (Alq₂A) | (2.7 - 4.4) × 10⁻⁶ | aip.org |

Coordination Polymers and Their Properties

Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions with organic ligands, resulting in extended one-, two-, or three-dimensional networks. The use of this compound and its derivatives as ligands in the synthesis of CPs has led to materials with interesting structural topologies and properties, particularly in the realm of luminescence. rsc.orgresearchgate.net

The incorporation of photoactive building blocks like hydroxyquinolines into coordination polymers is a promising strategy for developing new advanced luminescent materials. researchgate.net Lanthanide-based coordination polymers constructed with hydroxyquinoline-carboxylate ligands have been shown to exhibit strong characteristic emissions in the visible and near-infrared (NIR) regions. acs.org The specific lanthanide ion used (e.g., Eu³⁺, Tb³⁺, Sm³⁺, Nd³⁺, Yb³⁺) determines the emission wavelength. acs.org

Zinc(II) and Cadmium(II) coordination polymers have been assembled using a 2-substituted 8-hydroxyquinolinate ligand that also contains a pyridyl group. researchgate.net These CPs exhibit structural diversity based on the choice of metal salt, leading to different supramolecular networks. researchgate.net Porous coordination polymers based on lanthanide carboxylate building units have also been synthesized, with some exhibiting characteristic red luminescence from Eu³⁺ ions and paramagnetic properties. acs.org

The thermal stability and molecular weights of coordination polymers derived from a bis-(bidentate) ligand synthesized from 5-chloromethyl-8-hydroxyquinoline hydrochloride have been characterized, indicating the formation of stable polymeric structures. researchgate.net

The properties of these coordination polymers make them promising candidates for applications in areas such as:

Luminescent materials researchgate.netacs.org

Sensors rsc.org

Catalysis rsc.org

Ion exchange and separation rsc.org

Biological and Medicinal Chemistry Research of 6-hydroxyquinoline

Mechanisms of Biological Activity

The biological activities of hydroxyquinoline derivatives are multifaceted and are often attributed to a combination of mechanisms. While the 8-hydroxyquinoline isomer is more extensively studied, research into 6-hydroxyquinoline and its derivatives reveals overlapping, yet distinct, modes of action.

Metal Chelation as a Primary Mechanism

The ability to chelate metal ions is a hallmark of the hydroxyquinoline scaffold and is considered a primary driver of its biological effects. ontosight.ainih.govtandfonline.com Metal ions are crucial for numerous biological processes, and their dysregulation is implicated in various diseases. nih.govtandfonline.com Compounds that can sequester these ions, such as hydroxyquinolines, can disrupt these pathological processes.

However, the specific position of the hydroxyl group on the quinoline ring is critical for chelation efficacy. nih.govtandfonline.com Among the seven monohydroxyquinoline isomers, 8-hydroxyquinoline is unique in its ability to form stable, bidentate complexes with divalent metal ions through its ring nitrogen atom and phenolate oxygen atom. nih.govtandfonline.com This structural arrangement is optimal for chelation. In contrast, isomers like this compound, where the hydroxyl group is not positioned to form a stable chelate ring with the nitrogen atom, exhibit different chelating properties and, consequently, different biological activities. nih.govtandfonline.com For instance, a study comparing the effects of various hydroxyquinoline isomers on human intestinal bacteria found that 2-hydroxyquinoline, 4-hydroxyquinoline, and this compound did not inhibit the growth of the tested bacteria, whereas 8-hydroxyquinoline showed significant activity. nih.govtandfonline.com This difference was attributed to the superior chelating ability conferred by the C-8 hydroxyl group. nih.govtandfonline.com

Despite the parent compound's weaker chelation capacity compared to its 8-hydroxy isomer, derivatives of this compound have been designed to act as effective metal-chelating agents. For example, this compound-8-carboxylic acid is a versatile ligand that forms stable complexes with metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺, a property central to its biological activity.

Reactive Oxygen Species (ROS) Generation

Another significant mechanism of action for hydroxyquinoline derivatives is the generation of reactive oxygen species (ROS). nih.gov ROS, such as superoxide ions and hydroxyl radicals, can induce oxidative stress, leading to cellular damage and cell death, which is a key mechanism for antimicrobial and anticancer effects. researchgate.netnih.gov

The generation of ROS by these compounds is often linked to their interaction with redox-active metal ions, particularly copper and iron. nih.govnih.gov For instance, the biological effects of this compound-8-carboxylic acid are largely attributed to its ability to generate ROS following interaction with metal ions. The presence of copper ions has been shown to significantly enhance the bactericidal activity of this compound by facilitating metal ion uptake and subsequent ROS formation. Similarly, studies on 8-hydroxyquinoline analogues against Mycobacterium tuberculosis have demonstrated that the compounds lead to an increase in intracellular copper levels and the generation of ROS, suggesting a copper-mediated toxicity mechanism. nih.gov This process can involve the Fenton reaction, where a metal ion catalyzes the conversion of hydrogen peroxide into highly toxic hydroxyl radicals. nih.govnih.gov

Interaction with Specific Biological Targets (e.g., Enzymes, Proteins)

Beyond metal chelation and ROS generation, hydroxyquinolines can exert their effects by directly interacting with specific biological macromolecules like enzymes and proteins. rsc.org This interaction can lead to the inhibition of critical cellular functions.

Research on a derivative, this compound-8-carboxylic acid, has shown that it can act as a potent inhibitor of the class II fructose-1,6-bisphosphate aldolase (MtFBA) in Mycobacterium tuberculosis, highlighting a specific enzymatic target for its antitubercular activity. Other research has focused on the interaction of 8-hydroxyquinoline-based hybrids with enzymes like the FabZ enzyme in bacteria, suggesting that these compounds can fit within the enzyme's binding pocket and disrupt its function. tandfonline.comnih.gov

Antimicrobial Research

Antibacterial Efficacy and Mechanisms